molecular formula C6H9N3O B14678722 2,3,4-Triaminophenol CAS No. 31905-56-3

2,3,4-Triaminophenol

Cat. No.: B14678722
CAS No.: 31905-56-3
M. Wt: 139.16 g/mol
InChI Key: XTNHVTIXTMOWGU-UHFFFAOYSA-N
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Description

2,3,4-Triaminophenol (CAS 31905-56-3) is an organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This triamino-substituted phenol is a specialty chemical offered for research and development purposes. While specific biological data is limited, related phenoxazine compounds synthesized from aminophenols are noted in scientific literature for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Furthermore, research into structurally similar triaminophenols indicates their significant value as advanced monomers in synthesizing high-performance polymers, such as polybenzimidazoles . These polymers are sought after for their exceptional thermal stability and tenacity, and the use of asymmetric monomers like triaminophenols can improve polymer solubility and processing rheology . This product is intended for use in chemical synthesis, materials science, and life science research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-triaminophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNHVTIXTMOWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601252
Record name 2,3,4-Triaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31905-56-3
Record name 2,3,4-Triaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,4 Triaminophenol and Its Structural Analogues in Academic Research

Reductive Synthetic Pathways to Triaminophenols

The synthesis of triaminophenols often involves the reduction of corresponding nitrophenols. This transformation is a critical step in creating these highly functionalized aromatic compounds, which serve as intermediates in various chemical industries.

Catalytic Hydrogenation Approaches from Nitroaromatic Precursors

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds to their corresponding amines. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, to facilitate the reaction between the nitro compound and hydrogen gas. google.comgoogle.com

The hydrogenation of dinitrophenols, for instance, can be achieved using various catalytic systems. Cobalt-carbon nanoparticles (Co@HGC) have been utilized for the catalytic reduction of 2,4-dinitrophenol. mdpi.com Similarly, cobalt carbon nanoparticles (CoCNPs) prepared by pyrolyzing a cobalt phenanthroline complex have also been shown to be effective for the catalytic hydrogenation of 2,4-dinitrophenol. researchgate.net Another approach involves the use of sewage sludge-derived biochar, which has demonstrated high efficiency in the catalytic hydrogenation of nitrophenols, including 2,4-dinitrophenol. nih.gov

The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the selectivity and yield of the desired aminophenol. google.comgoogle.com For example, the hydrogenation of p-nitrophenol to p-aminophenol has been successfully carried out using a carbon-supported nickel nanoparticle catalyst at 80 °C under 10 bar of hydrogen pressure. rsc.org In some cases, the presence of impurities like nitrated phenols in the starting dinitro compounds can negatively impact the hydrogenation process, leading to decomposition and lower yields. google.com

Starting MaterialCatalystProductReference
2,4-DinitrophenolCobalt-carbon nanoparticles (Co@HGC)2,4-Diaminophenol mdpi.com
2,4-DinitrophenolCobalt carbon nanoparticles (CoCNPs)2,4-Diaminophenol researchgate.net
Nitrophenols (including 2,4-dinitrophenol)Sewage sludge-derived biocharAminophenols nih.gov
p-NitrophenolCarbon supported Ni nanoparticlesp-Aminophenol rsc.org
Dinitro compoundsPalladium on charcoalToluenediamine google.com

Specific Reductions of Poly-nitrophenols to Triaminophenols (e.g., 2,4,6-Trinitrophenol to 2,4,6-Triaminophenol)

The reduction of poly-nitrophenols, such as 2,4,6-trinitrophenol (picric acid), to their corresponding triaminophenols is a significant transformation. Stronger reducing conditions are generally required to convert all nitro groups to amino groups.

One common method involves the use of metals in acidic media, such as iron or tin(II) chloride in hydrochloric acid (Fe/HCl or SnCl2/HCl). sciencemadness.org These reagents are powerful enough to reduce all three nitro groups of picric acid to yield 2,4,6-triaminophenol (B14753790). sciencemadness.org Electrochemical reduction is another viable method. The reduction of picric acid to 2,4,6-triaminophenol can be achieved at a constant potential using a mercury cathode in an acidic solution. chegg.comaskfilo.com

Various nanocatalysts have also been developed for the reduction of 2,4,6-trinitrophenol. Gold nanocrystals of different shapes have been used as reusable heterogeneous catalysts with sodium borohydride (B1222165) (NaBH4) as the reducing agent. tandfonline.com Bismuth-modified ferrites have also been shown to catalyze the reduction of 2,4,6-trinitrophenol to 2,4,6-triaminophenol. acs.org Furthermore, purine-functionalized ferrocene (B1249389) derivatives have demonstrated catalytic activity in the reductive conversion of trinitrophenol to triaminophenol. acs.orgnih.gov A PLA/CS-ZnO bionanocomposite has also been reported to achieve 100% conversion and selectivity in the reduction of 2,4,6-trinitrophenol to 2,4,6-triaminophenol. nih.gov

It is important to note that milder reducing agents, like sodium sulfide (B99878) or sodium hydrosulfite, can lead to the partial reduction of picric acid, forming picramic acid (2-amino-4,6-dinitrophenol) instead of the triaminophenol. sciencemadness.org

Starting MaterialReducing Agent/CatalystProductReference
2,4,6-Trinitrophenol (Picric Acid)Fe/HCl or SnCl2/HCl2,4,6-Triaminophenol sciencemadness.org
2,4,6-Trinitrophenol (Picric Acid)Electrochemical reduction2,4,6-Triaminophenol chegg.comaskfilo.com
2,4,6-Trinitrophenol (Picric Acid)Gold nanocrystals / NaBH42,4,6-Triaminophenol tandfonline.com
2,4,6-Trinitrophenol (Picric Acid)Bismuth-modified ferrites2,4,6-Triaminophenol acs.org
2,4,6-TrinitrophenolPurine-functionalized ferrocene derivatives2,4,6-Triaminophenol acs.orgnih.gov
2,4,6-TrinitrophenolPLA/CS-ZnO bionanocomposite2,4,6-Triaminophenol nih.gov

Advanced Organic Synthesis Routes for 2,3,4-Triaminophenol Derivatives

The synthesis of specific isomers of triaminophenols, such as this compound, often requires more sophisticated and regioselective strategies beyond simple reduction of readily available precursors.

Regioselective Synthesis Strategies

Regioselective synthesis is crucial for controlling the position of functional groups on an aromatic ring. For complex molecules like this compound derivatives, this involves carefully planned multi-step sequences. An integrated process for preparing 2,4,5-triaminophenol, for example, starts with the nitration of 2,6-dihalobenzene. patentguru.com The development of regioselective methods allows for the synthesis of specific isomers that may not be accessible through direct reduction of a corresponding trinitrophenol. organic-chemistry.orgnih.govbeilstein-journals.org Such strategies are essential for creating novel triaminophenol compositions and related compounds for various applications. google.comresearchgate.netwipo.intjustia.com

Functional Group Interconversions Leading to Triaminophenols

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is transformed into another. ub.eduslideshare.netsolubilityofthings.comimperial.ac.uk In the context of synthesizing triaminophenols, FGI can involve a series of reactions to introduce the amino and hydroxyl groups at the desired positions. For instance, a synthetic route might involve the initial placement of nitro groups, which are then reduced to amino groups. The hydroxyl group could be introduced at a different stage of the synthesis, or an existing functional group could be converted to a hydroxyl group. These interconversions often rely on a variety of reagents and reaction conditions to achieve the desired transformation. vanderbilt.edu

Formation and Isolation of Novel Salts and Diacid Complexes

Triaminophenols can be converted into salts and diacid complexes, which can be important for their purification, stability, and subsequent use in polymerization reactions. patentguru.comgoogle.com For instance, 2,4,5-triaminophenol can form salts such as TAPH·2HCl and TAPH·3HCl·xH₂O. google.com These salts can be prepared by treating the triaminophenol with an acid like hydrochloric acid. google.com

Furthermore, triaminophenols can form complexes with diacids. An example is the complex formed between 2,4,5-triaminophenol (TAPH) and terephthalic acid (TA), denoted as TAPH·TA. google.com These complexes can serve as monomers for the synthesis of high-performance polymers. The formation of these salts and complexes can also be a method for purifying the triaminophenol, as the crystalline nature of these derivatives often allows for their isolation in high purity. patentguru.comgoogle.com

CompoundTypeExampleReference
2,4,5-TriaminophenolSaltTAPH·2HCl google.com
2,4,5-TriaminophenolSaltTAPH·3HCl·xH₂O google.com
2,4,5-TriaminophenolDiacid ComplexTAPH·TA (with Terephthalic Acid) google.com

Mechanistic Investigations of 2,3,4 Triaminophenol Reactivity

Elucidation of Oxidation Pathways and Intermediate Species

The oxidation of aminophenols, including 2,3,4-triaminophenol, proceeds through complex pathways involving the formation of various transient species. The initial step in the oxidation of similar aminophenol compounds often involves the formation of a phenoxyl radical, which can then undergo further reactions. While specific studies on this compound are limited, the general mechanism for aminophenol oxidation can be extrapolated. The presence of multiple amino groups and a hydroxyl group on the benzene (B151609) ring makes this compound highly susceptible to oxidation.

The oxidation can be initiated electrochemically or by chemical oxidants. In the case of electrochemical oxidation, the process is potential-dependent and can lead to the formation of quinone-imine or phenoxazinone structures. The intermediate species are often highly reactive and can undergo rapid subsequent reactions, such as polymerization or cyclization. For instance, the oxidation of p-aminophenol is known to produce p-quinoneimine, which can then polymerize. nih.gov A similar pathway can be envisioned for this compound, likely leading to more complex polymeric structures due to the presence of additional amino groups.

Spectroelectrochemical techniques are valuable tools for identifying these transient intermediates. By monitoring the changes in the absorption spectrum during electrolysis, it is possible to detect the formation and decay of species that are too short-lived to be isolated. The oxidation of 2-aminophenol (B121084), for example, has been shown to lead to the formation of 2-aminophenoxazine-3-one (APX) through a series of oxidation and condensation steps. iitkgp.ac.in It is plausible that this compound follows a similar, albeit more intricate, pathway involving multiple radical and ionic intermediates.

Polymerization Mechanism Studies

The propensity of this compound to undergo polymerization is a key aspect of its reactivity, particularly under oxidative conditions. The resulting polymers can possess interesting electrochemical and material properties.

Electropolymerization is a common method for forming polymer films from aminophenol monomers directly onto an electrode surface. The process for o-aminophenol has been extensively studied and provides a model for understanding the electropolymerization of this compound. The electropolymerization of o-aminophenol is known to be pH-dependent and involves the initial oxidation of the monomer to form radical cations. dntb.gov.ua These radical cations can then couple to form dimers, which are subsequently oxidized and undergo further coupling to form the polymer. dntb.gov.ua

For this compound, the presence of three amino groups would likely lead to a more complex and cross-linked polymer structure. The electropolymerization kinetics can be investigated using techniques such as cyclic voltammetry and chronoamperometry. The rate of polymer growth and the properties of the resulting film are influenced by factors such as monomer concentration, pH, and the applied potential. The reaction pathways likely involve the formation of phenoxazine-like linkages, similar to what is observed for poly(o-aminophenol). dntb.gov.ua The additional amino groups could also participate in the polymerization process, leading to a polymer with a ladder-like or branched structure.

The electrochemical behavior of the resulting polymer film can provide insights into its structure and properties. For instance, the presence of redox-active sites within the polymer can be detected by cyclic voltammetry. The study of p-aminophenol electropolymerization has shown the formation of an insulating polymer film that passivates the electrode surface. nih.gov This suggests that the extent of polymerization and the nature of the resulting polymer can significantly affect the electrochemical response.

The initial stages of polymerization involve the formation of dimers and oligomers. In the case of aminophenols, dimerization can occur through various coupling reactions of the initially formed radical species. For example, the oxidation of methyl 2,3,4-trihydroxybenzoate, a related compound, has been shown to produce a benzocoumarin-type dimer. nih.gov This suggests that oxidative coupling is a key pathway for the dimerization of phenolic compounds.

For this compound, the dimerization process could involve the coupling of phenoxyl radicals or the reaction between a radical cation and a neutral monomer molecule. The structure of the resulting dimer would depend on the specific sites of coupling. The presence of multiple reactive sites on the this compound molecule could lead to the formation of a mixture of different dimeric structures.

Reaction Mechanisms in the Formation of Heterocyclic Compounds from Aminophenols

Aminophenols are valuable precursors for the synthesis of a wide range of heterocyclic compounds, particularly benzoxazoles. nih.govnih.govorganic-chemistry.orgchemicalbook.comijpbs.com The reaction typically involves the condensation of the aminophenol with a carbonyl compound or its derivative, followed by cyclization.

The traditional synthesis of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.gov The reaction mechanism generally proceeds through the initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form the benzoxazole (B165842) ring. nih.gov For instance, the reaction of a 2-aminophenol with an aldehyde first forms an imine, which then cyclizes and dehydrates to yield the benzoxazole. nih.gov

In the context of this compound, the presence of additional amino groups could lead to the formation of more complex heterocyclic systems or a mixture of products. The regioselectivity of the cyclization would be a key factor in determining the final product. The reaction conditions, including the choice of catalyst and solvent, can play a crucial role in controlling the reaction pathway and product distribution. nih.govorganic-chemistry.org For example, various catalysts, including metal catalysts and ionic liquids, have been employed to promote the synthesis of benzoxazoles from 2-aminophenols. nih.gov

A proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves the activation of the amide carbonyl group, nucleophilic addition of the aminophenol, intramolecular cyclization, and elimination. nih.gov This cascade reaction highlights the versatility of aminophenols in constructing complex heterocyclic frameworks. While specific studies on the use of this compound in these reactions are not prevalent, the general principles of aminophenol reactivity in heterocyclic synthesis provide a foundation for predicting its behavior.

Characterization of Metal-Ligand Binding and Charge Transfer Mechanisms

The amino and hydroxyl groups of this compound make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit interesting electronic and structural properties.

The binding of metal ions to ligands containing amino and hydroxyl groups often involves the formation of coordinate bonds with the nitrogen and oxygen atoms. In the case of this compound, the molecule can act as a multidentate ligand, potentially binding to a metal ion through multiple coordination sites. The geometry of the resulting complex will depend on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For example, many metal complexes with N,O-donor ligands adopt octahedral or square planar geometries. researchgate.netnih.gov

Upon complexation, charge transfer can occur between the metal ion and the ligand. This can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the relative energies of the metal and ligand orbitals. These charge transfer transitions can often be observed in the UV-visible absorption spectrum of the complex and are responsible for their characteristic colors. The study of charge transfer complexes is important for understanding the electronic structure and reactivity of these compounds. mdpi.comnih.govnih.gov

The binding affinity of this compound for different metal ions can be quantified by determining the binding constants. nih.gov This information is crucial for applications such as metal ion sensing and separation. The improved solubility of derivatized ligands can facilitate the study of their metal binding properties in various solvents. nih.gov The interaction of metal complexes with biological macromolecules such as DNA is also an area of active research, with potential applications in medicine. libretexts.org

Catalytic Reaction Pathways Involving Triaminophenols

While direct catalytic applications of this compound are not widely reported, related aminophenol derivatives and their metal complexes have been shown to exhibit catalytic activity in various reactions. iitkgp.ac.innih.gov

For example, copper complexes of aminophenol-derived ligands have been shown to catalyze the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. iitkgp.ac.in The catalytic cycle is proposed to involve the formation of a complex between the catalyst and the substrate, followed by an intramolecular charge transfer that generates a substrate radical. This radical species is then believed to promote the activation of dioxygen, leading to the oxidation of the substrate. iitkgp.ac.in

The catalytic reduction of nitrophenols is another area where aminophenol-related structures play a role. For instance, metal nanoparticles supported on polydopamine (which is derived from the oxidation of dopamine, a related compound) have been used as catalysts for the reduction of 2-, 3-, and 4-nitrophenol. nih.gov While this compound itself may not be the catalyst, its structural motifs are relevant to the design of catalytically active materials.

The synthesis of benzoxazoles from aminophenols often employs catalysts to improve reaction efficiency. nih.govorganic-chemistry.orgijpbs.com These catalysts can be acids, bases, or metal complexes, and they function by activating the reactants and facilitating the key bond-forming steps of the reaction. The mechanistic pathways of these catalytic reactions are of great interest for the development of more efficient and selective synthetic methods.

Advanced Spectroscopic and Analytical Characterization Techniques in 2,3,4 Triaminophenol Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and providing a molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides detailed information about the functional groups present. For 2,3,4-triaminophenol, the spectrum would be dominated by characteristic absorptions from the hydroxyl (-OH), amino (-NH2), and aromatic ring moieties.

The analysis of related aminophenol isomers provides a basis for predicting the FTIR spectrum of this compound. For instance, studies on ortho-, meta-, and para-aminophenol show distinct bands that can be extrapolated. researchgate.net The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net Similarly, the N-H stretching vibrations of the primary amino groups are expected in the 3300-3500 cm⁻¹ range. The presence of multiple amino groups and the potential for intra- and intermolecular hydrogen bonding would likely lead to broad and complex absorptions in this region.

The "fingerprint region" (below 1650 cm⁻¹) is particularly informative. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹, while C-N stretching bands would appear in the 1250-1350 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, would be observed between 700 and 900 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch (Phenolic)3200 - 3600Broad band, influenced by hydrogen bonding. researchgate.net
N-H Stretch (Amino)3300 - 3500Two bands expected for each -NH₂ group (symmetric and asymmetric), likely overlapping.
Aromatic C-H Stretch3000 - 3100Typically weak to medium intensity.
Aromatic C=C Stretch1450 - 1620Multiple bands expected, characteristic of the aromatic ring. researchgate.net
N-H Bend (Scissoring)1580 - 1650Confirms presence of primary amino groups.
C-N Stretch (Aryl)1250 - 1350Shift in this absorption indicates complex formation or substitution effects. researchgate.net
C-O Stretch (Phenolic)1200 - 1260Strong band, characteristic of phenols.
Aromatic C-H Bend (Out-of-Plane)700 - 900Pattern is indicative of the arrangement of hydrogens on the ring.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations, which may be weak in FTIR, often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring. The symmetric "breathing" mode of the benzene (B151609) ring typically gives a strong Raman signal. Experimental and theoretical studies on aminophenol and aminothiophenol isomers confirm the utility of Raman for analyzing these structures. nih.govajol.info Bands corresponding to the aromatic C=C and C-H vibrations would be prominent. While O-H and N-H stretches are visible, they are generally weaker in Raman than in FTIR spectra. The low-frequency region of the Raman spectrum can provide information about lattice vibrations in the solid state. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal (peak) in the spectrum. chemicalbook.com For this compound, which lacks any element of symmetry, all six carbon atoms of the benzene ring are chemically non-equivalent. Therefore, six distinct signals are expected in the aromatic region of the ¹³C NMR spectrum.

The chemical shifts (δ) of these signals are highly dependent on the attached functional groups. Carbons directly bonded to electronegative oxygen or nitrogen atoms are significantly deshielded and appear at higher chemical shifts (downfield). Based on data from aminophenol isomers, the aromatic carbons are expected to resonate between approximately δ 110 and 150 ppm. chemicalbook.comtheaic.orgchemicalbook.com The carbon atom attached to the hydroxyl group (C-1) would likely be the most downfield signal, followed by the carbons attached to the amino groups (C-2, C-3, C-4).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomExpected Chemical Shift (δ, ppm)Influencing Factors
C-1 (-OH)145 - 155Strong deshielding by electronegative oxygen.
C-2 (-NH₂)135 - 145Deshielding by nitrogen; ortho to -OH.
C-3 (-NH₂)130 - 140Deshielding by nitrogen; meta to -OH.
C-4 (-NH₂)140 - 150Deshielding by nitrogen; para to -OH.
C-5110 - 120Shielded position, ortho to -NH₂ group.
C-6115 - 125Shielded position, ortho to -OH group.

Note: Predicted values are estimates based on data from related aminophenol isomers and general substituent effects. chemicalbook.comtheaic.orgchemicalbook.com

¹H NMR spectroscopy provides information about the number, chemical environment, and neighboring relationships of protons in a molecule. In this compound, signals are expected for the aromatic protons, the amino group protons, and the hydroxyl group proton.

The aromatic region would show signals for the two remaining protons on the ring (at C-5 and C-6). These two protons are in different chemical environments and would therefore produce two distinct signals. Furthermore, because they are on adjacent carbons, they will split each other's signals into doublets (a phenomenon known as spin-spin coupling). The chemical shifts for these aromatic protons are expected between δ 6.0 and 7.5 ppm. researchgate.net

The protons of the three -NH₂ groups and the single -OH group are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The amino protons might appear in the δ 3.5-5.0 ppm range, while the phenolic proton could be further downfield, potentially between δ 8.0 and 9.5 ppm. chemicalbook.comresearchgate.net

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
H-56.0 - 7.0DoubletCoupled to H-6.
H-66.5 - 7.5DoubletCoupled to H-5.
-NH₂ (x3)3.5 - 5.0Broad SingletPosition is solvent and concentration dependent. May appear as one broad peak for all 6 protons.
-OH8.0 - 9.5Broad SingletPosition is highly variable; disappears upon D₂O exchange.

Note: Predicted values are estimates based on data from related aminophenol isomers. theaic.orgresearchgate.netchemicalbook.com

Electronic Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, typically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. It is particularly useful for studying conjugated systems and aromatic compounds. The benzene ring itself is a chromophore (a light-absorbing group). The attachment of substituent groups like -OH and -NH₂, known as auxochromes, modifies the absorption characteristics.

Both hydroxyl and amino groups are powerful activating auxochromes that contain non-bonding electron pairs. These electrons can be delocalized into the π-system of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This results in a shift of the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift.

For this compound, the presence of one hydroxyl and three amino groups would be expected to cause a significant bathochromic shift compared to benzene or even phenol. Studies on aminophenols confirm that these substituents shift the primary π→π* transition bands to higher wavelengths. nih.govresearchgate.net The exact λmax would be sensitive to the solvent and the pH of the solution, as protonation of the amino groups or deprotonation of the hydroxyl group would alter the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. shu.ac.ukazooptics.com The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.ukuzh.ch In organic molecules, this absorption is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk The types of electronic transitions commonly observed include those involving p, s, and n electrons. shu.ac.uk

The UV-Vis spectrum provides a graphical representation of light absorption versus wavelength. azooptics.com The wavelength of maximum absorbance, denoted as λmax, is a key feature that helps in identifying functional groups. azooptics.com For instance, the reduction of 2,4,6-trinitrophenol (TNP) to 2,4,6-triaminophenol (B14753790) (TAP) can be monitored using UV-Vis spectroscopy, where the disappearance of the TNP peak and the appearance of the TAP peak indicate the progress of the reaction. researchgate.net

The solvent used can influence the absorption spectrum. A "blue shift," or a shift to a shorter wavelength, can occur for n → π* transitions with increasing solvent polarity. shu.ac.ukuomustansiriyah.edu.iq Conversely, a "red shift," or a shift to a longer wavelength, is often observed for π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

Table 1: Common Electronic Transitions in UV-Vis Spectroscopy

Transition Type Description Typical Wavelength Range (nm)
σ → σ* Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. < 200
n → σ* Excitation of a non-bonding electron to a σ* antibonding orbital. 150 - 250
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 200 - 700

Fluorescence Spectroscopy in Advanced Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique that analyzes the fluorescence emitted from a molecule after it has been excited by a beam of light. horiba.com This method is particularly useful in the development of advanced sensors. For example, fluorescent sensors have been developed for the detection of various analytes, including nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). nih.gov

In one application, poly(vinylpyrrolidone)-supported copper nanoclusters (PVP-CuNCs) were used as a fluorescent probe for the detection of TNP. nih.gov The fluorescence intensity of the PVP-CuNCs was observed to decrease, or be "quenched," in the presence of TNP. nih.gov This quenching effect formed the basis of a sensitive and selective detection method. nih.gov The mechanism of quenching can be due to processes like the inner filter effect and static quenching, which can be confirmed by fluorescence decay measurements. nih.gov

The high selectivity of such sensors is a significant advantage, as other similar compounds may not cause a significant change in the fluorescence signal. nih.gov This specificity allows for the detection of target molecules even in complex samples like dam water and sea water. nih.gov

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijrpr.com It is widely used for the molecular identification of compounds and for profiling impurities in pharmaceutical substances. ijrpr.comnih.gov The high sensitivity and selectivity of MS provide detailed structural information about an analyte. ijrpr.com

In the context of impurity profiling, MS is crucial for identifying unknown species that may be present in a sample. rssl.com Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of MS. rssl.com Accurate mass measurements from instruments like a quadrupole time-of-flight (QTOF) mass spectrometer can help determine the molecular formula of an impurity. rssl.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions. nih.gov

The process of identifying an unknown impurity often involves comparing its mass spectrum with that of a known standard. rssl.com A similar mass spectrum and retention time in a chromatographic separation provide strong evidence for the identity of the impurity. rssl.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline solid, information about the crystal lattice, such as the unit cell dimensions and space group, can be obtained. researchgate.netmdpi.com

For instance, single-crystal XRD studies can confirm the crystal system and space group of a compound. researchgate.netmdpi.com The resulting data includes lattice parameters (a, b, c, α, β, γ) and the volume of the unit cell. researchgate.netmdpi.com Powder XRD (PXRD) is used to analyze polycrystalline materials and can confirm the crystalline phase of a synthesized compound. mdpi.comrsc.org The diffraction pattern of a material is often compared to known patterns in databases for identification.

Electron Microscopy for Nanostructure Analysis (e.g., HRTEM for Catalyst Morphology)

Electron microscopy techniques, such as High-Resolution Transmission Electron Microscopy (HRTEM), are invaluable for analyzing the morphology and structure of nanomaterials. mdpi.com HRTEM can provide detailed images of the atomic structure of materials, making it suitable for studying the morphology of catalysts. For example, in the study of a copper p-aminophenol metal-organic framework, transmission electron microscopy (TEM) was used to characterize its two-dimensional, staggered structure. mdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the components of a mixture and assessing the purity of a compound. google.comresearchgate.netglobalresearchonline.net

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. wikipedia.orgopenaccessjournals.com It is widely used for the identification and quantification of specific components in a mixture. wikipedia.org The output of an HPLC system is a chromatogram, which displays peaks corresponding to the different components of the sample. wikipedia.org The retention time of a peak is a characteristic feature used for identification. openaccessjournals.com HPLC methods can be developed to separate a target compound from its impurities, allowing for accurate purity assessment. researchgate.net

Gas chromatography is another powerful separation technique, particularly for volatile compounds. google.com In GC, a gaseous mobile phase carries the components of a mixture through a column containing a stationary phase. Similar to HPLC, the separation is based on the differential partitioning of the components between the two phases. GC analysis can be used to monitor the progress of a reaction and determine the purity of the final product. google.com For example, it can be used to ensure that the concentration of starting materials or byproducts is below a certain threshold. google.com

Table 2: Mentioned Compounds

Compound Name
This compound
2,4,6-Trinitrophenol
2,4,6-Triaminophenol
4-aminoantipyrine
C6H5OH
Copper p-aminophenol
N-(1-naphthyl)-ethylenediamine
NO2
p-rosaniline

Computational and Theoretical Chemistry Studies on 2,3,4 Triaminophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These calculations solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. researchgate.netingentaconnect.com It is favored for its balance of accuracy and computational cost. researchgate.net In a typical study, DFT would be employed to perform a full geometry optimization of 2,3,4-triaminophenol. This process systematically alters the positions of the atoms until the lowest energy conformation (a stable structure) on the potential energy surface is found.

From this optimized geometry, key energetic and structural parameters would be determined. Energetic analyses provide insights into the molecule's stability. For instance, calculations can determine the standard enthalpies of formation. nih.gov Structural parameters, including bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes), would be tabulated. For related but simpler molecules like aminophenol isomers, DFT calculations using the B3LYP functional have been used to determine these properties. nih.govtheaic.org

A representative data table for DFT-calculated parameters would typically appear as follows, though the values for this compound are not available.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
Parameter Bond/Atoms Calculated Value
Bond Length C1-C2 Value in Å
C-O Value in Å
C-N Value in Å
O-H Value in Å
N-H Value in Å
Bond Angle C1-C2-C3 Value in Degrees
C-C-O Value in Degrees
H-O-C Value in Degrees
Total Energy Value in Hartrees

| Dipole Moment | | Value in Debye |

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the many-electron wavefunction and energy. researchgate.netnsf.gov While generally less accurate than modern DFT methods because it does not fully account for electron correlation, HF serves as a crucial baseline and a starting point for more advanced calculations. nsf.gov

In a computational study of this compound, HF calculations would provide a foundational model of its molecular geometry and electronic energy. unilag.edu.ng Comparing HF results with those from DFT and experimental data helps to quantify the effect of electron correlation on the molecule's properties. The HF method, like DFT, produces an optimized structure and a total electronic energy, but these values are typically less accurate than those from DFT. unilag.edu.ng For example, a study on 2-aminophenol (B121084) used both HF and DFT methods for optimization, allowing for a direct comparison of their performance. utwente.nlunina.it

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structure elucidation.

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov Following a geometry optimization, which must locate a true energy minimum, harmonic vibrational frequencies are calculated. These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and wagging of chemical bonds.

For this compound, this analysis would produce a list of vibrational frequencies and their corresponding intensities. This theoretical spectrum can be compared with experimental IR or Raman spectra to assign the observed absorption bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical model. Studies on aminophenol isomers have successfully used DFT to calculate vibrational modes, including the characteristic NH2 wagging motions. researchgate.net

A hypothetical data table for calculated vibrational frequencies would be structured as shown below.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
Value 1 Value 1 O-H stretch
Value 2 Value 2 N-H symmetric stretch
Value 3 Value 3 N-H asymmetric stretch
Value 4 Value 4 C=C aromatic ring stretch

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. utwente.nl This technique is particularly valuable for assigning ¹H and ¹³C NMR spectra, helping to confirm molecular structures. unina.it

To predict the NMR spectrum of this compound, a GIAO calculation would be performed on its DFT-optimized geometry. The method computes the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). unina.it The predicted chemical shifts can then be directly compared to experimental NMR data to assign each resonance to a specific atom in the molecule. The GIAO method has been successfully applied to isomers like 2-aminophenol, showing good agreement with experimental data. utwente.nlunina.it

Below is an example of how predicted NMR data would be presented.

Table 3: Hypothetical GIAO-Predicted NMR Chemical Shifts for this compound (referenced to TMS)
Atom Calculated Chemical Shift (ppm)
¹³C NMR
C1 Value
C2 Value
C3 Value
C4 Value
C5 Value
C6 Value
¹H NMR
H (on O) Value
H (on N at C2) Value
H (on N at C3) Value
H (on N at C4) Value
H (on C5) Value

Molecular Orbital Analysis and Electronic Transition Characterization

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). theaic.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and the energy required for its lowest-energy electronic transition. For this compound, MO analysis would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their respective energies. This information would help predict the most likely sites for nucleophilic or electrophilic attack and estimate the wavelength of maximum absorption (λ_max) in its UV-Visible spectrum.

A summary of frontier molecular orbital data would typically include:

Table 4: Hypothetical Frontier Molecular Orbital Properties for this compound
Property Calculated Value (eV)
HOMO Energy Value
LUMO Energy Value

| HOMO-LUMO Gap | Value |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.orgajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's stability and reactivity; a smaller gap generally signifies higher reactivity. ajchem-a.comirjweb.com

Theoretical studies on aminophenol derivatives have shown that the positions of substituent groups significantly influence the HOMO and LUMO energies. researchgate.net For instance, in a study of aminophenol isomers, 2-aminophenol was identified as the most reactive due to its smaller HOMO-LUMO energy gap compared to other isomers. rjpn.org Computational methods like DFT with various basis sets (e.g., B3LYP/6-311G(d,p)) are employed to calculate these orbital energies and predict the reactive nature of the compounds. rjpn.org The analysis of HOMO and LUMO also helps in understanding the electronic transitions within the molecule. chalcogen.ro

Table 1: Key Quantum Chemical Parameters

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) The difference between ELUMO and EHOMO, indicating chemical reactivity. irjweb.com
Ionization Potential (I) Related to the HOMO energy. mdpi.com

| Electron Affinity (A) | Related to the LUMO energy. mdpi.com |

Analysis of Electron Density Distributions and Charge Transfer

Electron density distribution analysis provides a visual and quantitative understanding of how electrons are shared among atoms in a molecule. This analysis is crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn determines how the molecule interacts with other chemical species. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing these charge distributions. nih.gov

Intramolecular charge transfer (ICT) is a key phenomenon that can be studied through computational methods. chalcogen.ro In molecules like this compound, the presence of both electron-donating amino groups and an electron-withdrawing hydroxyl group attached to the aromatic ring can lead to significant ICT. This internal redistribution of electron density plays a vital role in the molecule's chemical and photophysical properties. wisdomlib.org Natural Bond Orbital (NBO) analysis is a computational technique that can quantify this charge transfer within the molecule. chalcogen.ro The study of charge transfer is also fundamental to understanding the behavior of these molecules in processes like their interaction with other molecules or their performance in electronic devices. northwestern.edujocpr.com

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. numberanalytics.com By simulating reactions at the atomic level, researchers can gain insights into the step-by-step transformations of reactants into products, including the identification of transient intermediates and transition states. wur.nlchemrxiv.org

Transition State Analysis and Reaction Pathway Mapping

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. mdpi.com Computational methods allow for the optimization of transition state geometries and the calculation of their vibrational frequencies to confirm their nature. mdpi.com By mapping the entire reaction pathway, from reactants through transition states to products, a comprehensive picture of the reaction mechanism emerges. numberanalytics.com For example, in the study of the Thorpe reaction, computational modeling was used to evaluate three different proposed mechanisms, ultimately identifying the most probable route by analyzing the energy barriers of the transition states involved. mdpi.com This type of analysis provides a deeper understanding of reactivity and can guide the design of more efficient synthetic routes.

Energetic Profiles of Complex Chemical Transformations

Computational chemistry allows for the calculation of the energetic profiles of complex chemical transformations. This involves determining the relative energies of reactants, intermediates, transition states, and products. numberanalytics.com These energy profiles provide crucial information about the thermodynamics and kinetics of a reaction. For instance, the energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. mdpi.com By comparing the energetic profiles of different possible reaction pathways, the most favorable route can be identified. mdpi.com This is particularly valuable for understanding reactions with multiple steps or competing pathways.

Studies on Intermolecular Interactions and Intramolecular Hydrogen Bonding

Non-covalent interactions, such as intermolecular forces and intramolecular hydrogen bonds, play a crucial role in determining the structure, stability, and properties of molecules. libretexts.orgucmerced.edu

Intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding, govern how molecules interact with each other in condensed phases. ucmerced.edusaskoer.ca The strength of these interactions influences physical properties like boiling and melting points. saskoer.ca

Intramolecular hydrogen bonding, which occurs within a single molecule, can significantly affect its conformation and reactivity. rsc.org In molecules like aminophenols, intramolecular hydrogen bonds can form between the hydroxyl and amino groups, leading to enhanced stability. theaic.orgmdpi.com Computational studies have been used to investigate the strength and geometry of these hydrogen bonds. For example, in 1,3,5-triamino-2,4,6-trinitrobenzene, density functional theory calculations have shown how pressure can alter the lengths of both intramolecular and intermolecular hydrogen bonds. osti.gov Similarly, studies on ortho-hydroxyaryl Schiff bases have highlighted the fundamental role of intramolecular O–H···N hydrogen bonds in determining their structure. nih.gov Infrared spectroscopy, combined with computational analysis, is a powerful technique for studying these interactions. rsc.org

Prediction of Reactivity Descriptors and Chemical Sensing Capabilities

Computational chemistry provides a suite of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. chemrxiv.org These descriptors are derived from the electronic structure of the molecule and include parameters like chemical hardness, softness, chemical potential, and electrophilicity index. irjweb.commdpi.com

Chemical Hardness (η) and Softness (S) are related to the HOMO-LUMO gap and indicate the molecule's resistance to change in its electron distribution. irjweb.commdpi.com Harder molecules are generally less reactive. rjpn.org

Chemical Potential (μ) and Electronegativity (χ) relate to the molecule's tendency to attract electrons. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. irjweb.commdpi.com

These descriptors have been successfully used to compare the reactivity of different molecules. For example, a theoretical investigation of phenol (B47542) and its derivatives concluded that 2-aminophenol is the most reactive based on its lower chemical hardness. rjpn.org

The predictive power of these descriptors also extends to the design of chemical sensors. nanobioletters.comrsc.org By understanding how the electronic properties of a molecule like this compound change upon interaction with an analyte, it is possible to design sensors with high selectivity and sensitivity. nanobioletters.comnist.gov For instance, the interaction of a sensor molecule with an analyte can lead to changes in its fluorescence or absorption properties, which can be predicted and rationalized through computational studies of charge transfer and frontier orbital interactions. researchgate.netacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Aminophenol
2-Nitrophenol
4-Aminophenol (B1666318)
p-Quinonimine
Phenol
Propionitrile
Sodium ethoxide
Ethanol
Lithium bis(trimethylsilyl)amide
Tetrahydrofuran (THF)
1,2-Dimethoxyethane (DME)
1,3,5-Triamino-2,4,6-trinitrobenzene
2,4,6-Triaminophenol (B14753790)
2,4,6-Trinitrophenol
ortho-Hydroxyaryl Schiff bases
1,3,5-triaminobenzene
2,4,6-triaminophenol
2,3-dinitrotoluene
2,4-dinitrotoluene
3,4-dinitrotoluene
1,2-dinitrobenzene
1,3-Dinitrobenzene
1,4-dinitrobenzene
4-Nitrobenzaldehyde
Nitrobenzene
2-Nitrophenol
m-THB
Methanol (B129727)
Dimethylformamide (DMF)
Zinc(II) chloride
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
2-Dimethylaminoethanol
Metronidazole
O-acetyl-serine-sulfhydrylase
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
2,2-dimethylpropane
n-pentane
n-butane
propane
2-methylpropane
2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide
Quercetin
3,5-diamino-1,2,4-triazole
N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine
1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
5′-nitro-3-(1H-tetrazol-5-yl)-2′H-[1,3′-bi(1,2,4-triazol)]-5-amine
1-(3,4-dinitro-1H-pyrazol-5-yl)-3-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
3-(5-bromo-2-hydroxybenzylideneamino)phenol
p-Chloranil
α-naphthol
Tetracyanoquinodimethane (TCNQ)
p-cresol
2, 4, 5-trichlorophenol
N,N-dialkyldithiocarbamato
1,2,3,4-dihydroquinoline
2,2′-bipyridine
Dimethyl sulfoxide (B87167) (DMSO)
Triphenylamine
Thiazolo[5,4-d]thiazole
Morpholinium nitrate
Morpholinium nitrite
p-substituted dibenzyltin chlorides
1,10-phenanthroline
(p-MeBz)2SnCl2
(p-ClBz)2SnCl2
Ferrocene (B1249389)
Methyl blue
Trinitrophenol
Triaminophenol
Zn(II)phthalocyanines
Dimethylaminopyridine
Phthalonitriles
2,3,4-Trifluorophenol
This compound
triaminophenol
2-methyl-6-nitroquinoline
3,5-diamino-1,2,4-triazole
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
Micropeptin EI-964
Chymotrypsin
Trypsin
2,4,6-trinitrophenol
4-Nitrobenzaldehyde
1,3-Dinitrobenzene
2-Nitrophenol
1,2-dinitrobenzene
Phenol
nitrobenzene
3,4-dinitrotoluene
1,4-dinitrobenzene
Cu(II)
Mg(II)
Ni(II)
Co(II)
Fe(II)
Hg(II)
Mn(II)
Ag(I)
Ba(II)
Ca(II)
Cd(II)
Pb(II)
Zn(II)
Fe(III)
This compound
2-aminophenol
2-nitrophenol
p-aminophenol
p-quinonimine
phenol
propionitrile
sodium ethoxide
ethanol
lithium bis(trimethylsilyl)amide
tetrahydrofuran
1,2-dimethoxyethane
1,3,5-triamino-2,4,6-trinitrobenzene
2,4,6-triaminophenol
2,4,6-trinitrophenol
ortho-hydroxyaryl Schiff base
1,3,5-triaminobenzene
2,3-dinitrotoluene
2,4-dinitrotoluene
3,4-dinitrotoluene
1,2-dinitrobenzene
1,3-dinitrobenzene
1,4-dinitrobenzene
4-nitrobenzaldehyde
nitrobenzene
2-nitrophenol
m-THB
methanol
dimethylformamide
zinc(II) chloride
1,8-diazabicyclo[5.4.0]undec-7-ene
2-dimethylaminoethanol
metronidazole
O-acetyl-serine-sulfhydrylase
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
2,2-dimethylpropane
n-pentane
n-butane
propane
2-methylpropane
2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide
quercetin
3,5-diamino-1,2,4-triazole
N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine
1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
5′-nitro-3-(1H-tetrazol-5-yl)-2′H-[1,3′-bi(1,2,4-triazol)]-5-amine
1-(3,4-dinitro-1H-pyrazol-5-yl)-3-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
3-(5-bromo-2-hydroxybenzylideneamino)phenol
p-chloranil
α-naphthol
tetracyanoquinodimethane
p-cresol
2,4,5-trichlorophenol
N,N-dialkyldithiocarbamato
1,2,3,4-dihydroquinoline
2,2′-bipyridine
dimethyl sulfoxide
triphenylamine
thiazolo[5,4-d]thiazole
morpholinium nitrate
morpholinium nitrite
p-substituted dibenzyltin chloride
1,10-phenanthroline
(p-MeBz)2SnCl2
(p-ClBz)2SnCl2
ferrocene
methyl blue
trinitrophenol
triaminophenol
Zn(II)phthalocyanine
dimethylaminopyridine
phthalonitrile
2,3,4-trifluorophenol
2-methyl-6-nitroquinoline
micropeptin EI-964
chymotrypsin
trypsin
Cu(II)
Mg(II)
Ni(II)
Co(II)
Fe(II)
Hg(II)
Mn(II)
Ag(I)
Ba(II)
Ca(II)
Cd(II)
Pb(II)
Zn(II)

Advanced Materials Science and Polymer Chemistry Applications of 2,3,4 Triaminophenol

Polybenzimidazole Polymer Synthesis and Characteristics

Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their outstanding thermal and chemical stability. wikipedia.org The synthesis of PBI often involves the condensation reaction of monomers like 2,3,4-triaminophenol. google.com The resulting polymers possess a rigid backbone and strong intermolecular hydrogen bonds, contributing to their remarkable properties. mdpi.com For instance, some PBIs can withstand temperatures exceeding 500°C without softening and show minimal weight loss even at 900°C. wikipedia.org

The polymerization process can be carried out in polyphosphoric acid (PPA), where a solution of the triaminophenol-derived polymer, typically at a concentration of 10 to 30 wt%, is used to create high-strength materials. google.com The molecular weight of the resulting PBI is a critical factor in determining its mechanical properties and is influenced by the purity of the monomers and the synthesis conditions. google.commdpi.com High-purity this compound is essential for producing high molecular weight PBI suitable for high-performance applications. google.com

Development of High-Strength Fibers, Films, and Tapes from Triaminophenol-Derived Polymers

Polymers synthesized from this compound can be processed into high-strength fibers, films, and tapes. google.com These materials exhibit a high length-to-width ratio and are characterized by their flexibility and fineness. fibrenamics.com The arrangement of the long polymer chains, whether highly oriented (crystalline) or less oriented (amorphous), dictates the final properties of these materials. fibrenamics.com Highly oriented polymers lead to high tensile strength, low elongation, and excellent heat and chemical resistance. fibrenamics.com

The process of forming these materials often involves spinning a polymer solution, such as a PPA solution of the PBI polymer. google.com The resulting fibers can be used directly or further processed into other forms. For example, they can be cut into staple fibers or fibrillated to produce pulp. google.com

Table 1: Applications of Triaminophenol-Derived Polymer Forms

Polymer FormApplications
High-Strength FibersProtective apparel (e.g., body armor, flame-retardant clothing), aircraft components, automotive parts, personal electronics, and sports equipment. google.com
Films and TapesReinforcement materials for thermoplastic and thermoset matrices. google.com
Staple Fiber/PulpVarious industrial applications requiring reinforcement. google.com

Application as Reinforcement Materials in Advanced Thermoplastic and Thermoset Matrices

Fibers derived from this compound-based polymers serve as excellent reinforcement materials for both thermoplastic and thermoset matrices. google.commdpi.com In these composites, the high-strength fibers enhance the mechanical properties of the base polymer, such as its strength, stiffness, and creep behavior. mdpi.com

Thermoset matrices , such as epoxy and phenolic resins, benefit from the addition of these fibers due to their inherent rigidity and ability to withstand high temperatures. mdpi.comaddcomposites.com The resulting composites are often used in structural applications where high performance is critical. mdpi.com

Thermoplastic matrices , on the other hand, are polymers that can be repeatedly softened by heating and hardened by cooling. addcomposites.com The incorporation of triaminophenol-derived fibers improves their mechanical strength and stability, particularly at elevated temperatures. mdpi.com This makes them suitable for demanding applications in industries like aerospace and automotive. addcomposites.com

Incorporation into High-Performance and Functional Polymers

The incorporation of this compound into polymer structures leads to the development of high-performance and functional polymers with tailored properties. eneos-materials.com These polymers are designed for use in extreme conditions and specialized applications. mdpi.com The addition of functional groups from the triaminophenol monomer can impart specific characteristics to the polymer, such as enhanced thermal stability, chemical resistance, or electrical properties. mdpi.comeneos-materials.com

High-performance polymers are characterized by their high strength-to-density ratio and structural integrity, making them suitable for applications where friction and wear are significant factors. mdpi.com The introduction of this compound can further enhance these properties, leading to materials that can operate in non-lubricated, high-pressure, and high-velocity conditions. mdpi.com

Preparation and Electrochemical Characterization of Polymer Films

Polymer films can be synthesized from this compound and its derivatives through electrochemical methods like cyclic voltammetry and chronoamperometry. mdpi.com This process, known as electropolymerization, involves the oxidation of the monomer on an electrode surface to form a conductive polymer film. mdpi.com The properties of the resulting film are influenced by various parameters, including the choice of solvent, supporting electrolyte, and the nature of the dopants used. mdpi.com

The electrochemical behavior of these polymer films can be studied using techniques such as electrochemical impedance spectroscopy. This analysis can reveal the capacitive and diffusional behavior of the film, which are characteristic of conductive polymers. mdpi.com The electrical conductivity of these films makes them suitable for applications in electronics and sensors. mdpi.com

Role in the Synthesis and Application of Functional Dyes

Functional dyes are compounds that possess specific properties beyond coloration, such as fluorescence, and are used in a variety of high-tech applications. synthon-chemicals.comymdchem.com this compound can serve as an intermediate in the synthesis of such dyes. nust.edu.pk The amino and hydroxyl groups on the triaminophenol molecule provide reactive sites for chemical modification, allowing for the creation of complex dye structures with desired photophysical properties. mdpi.com

These functional dyes can be used in applications like biotechnology, medical diagnostics, and as hole transport materials in perovskite solar cells. mdpi.comrsc.org For example, certain dyes synthesized from related phenolic compounds have shown potential for detecting biogenic amines. mdpi.com

Development of Anisotropic Nanostructured Materials and Devices

Anisotropic nanostructures, which are non-spherical nanoparticles like rods and prisms, exhibit shape-dependent physical and chemical properties. northwestern.edu These materials are of great interest for applications in catalysis, sensing, and optics. northwestern.edu this compound can be utilized in the synthesis of such nanostructured materials. For instance, it has been involved in the catalytic reduction of 2,4,6-trinitrophenol to 2,4,6-triaminophenol (B14753790) using gold nanocrystals, demonstrating its role in processes involving nanostructures. tandfonline.com

The development of these materials often involves controlling the growth of nanocrystals within a polymer matrix or using seed-mediated synthesis to achieve specific shapes and sizes. northwestern.edutandfonline.com The resulting nanostructured materials can be used as building blocks for more complex devices, such as high-density data storage. tandfonline.com

Coordination Chemistry and Metal Complexation of 2,3,4 Triaminophenol

Ligand Properties of 2,3,4-Triaminophenol and its Derivatives in Complex Formation

This compound possesses multiple potential donor atoms—the oxygen of the hydroxyl group and the nitrogen atoms of the three amino groups—making it a multidentate ligand. wikipedia.orglibretexts.org The specific atoms that coordinate to a metal ion can vary depending on factors such as the nature of the metal, the reaction conditions, and the presence of other ligands. The deprotonation of the phenolic hydroxyl group and the amino groups can lead to the formation of anionic ligands that form strong bonds with metal centers.

Derivatives of aminophenols, such as Schiff bases formed by the condensation of an aminophenol with an aldehyde or ketone, are also widely studied for their coordination chemistry. These modifications can alter the steric and electronic properties of the ligand, influencing the geometry and stability of the resulting metal complexes. bhu.ac.injocpr.com For instance, the introduction of bulky substituents can favor the formation of complexes with lower coordination numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net The resulting complexes can be isolated as crystalline solids and characterized by a range of analytical and spectroscopic techniques.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide array of ligands, including this compound.

Cobalt Complexes: Cobalt can form complexes in both its +2 and +3 oxidation states. The geometry of these complexes can range from tetrahedral to octahedral. scribd.compurdue.edu For example, cobalt(II) complexes with aminophenol-derived ligands have been synthesized and studied for their potential spin crossover behavior. nih.gov The coordination environment around the cobalt ion, influenced by the ligand and counter-ions, plays a crucial role in determining its magnetic properties. dyenamo.semdpi.com

Nickel Complexes: Nickel(II), with its d⁸ electron configuration, forms complexes with diverse geometries, including square planar, tetrahedral, and octahedral. mdpi.combuffalostate.edu The reaction of nickel salts with aminophenol derivatives can lead to the formation of mononuclear or polynuclear complexes. mdpi.com The specific coordination geometry is often dictated by the ligand's structure and the reaction conditions. For instance, square-planar geometry is common for Ni(II) with strong-field ligands, while octahedral geometry is observed with weaker-field ligands and in the presence of coordinating solvent molecules. buffalostate.eduresearchgate.net

Copper Complexes: Copper(II) complexes with aminophenol-based ligands have been extensively investigated. mdpi.com These complexes often exhibit square planar or distorted octahedral geometries. The synthesis typically involves the reaction of a copper(II) salt with the ligand in a solvent like methanol (B129727) or ethanol. mdpi.comiljs.org.ng The resulting complexes have been characterized by techniques such as IR spectroscopy, which can confirm the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the amino and hydroxyl groups. mdpi.com

Table 1: Examples of Transition Metal Complexes with Aminophenol-Related Ligands

Metal Ion Ligand Type Typical Geometry Reference
Cobalt(II/III) Aminophenol derivatives Octahedral, Tetrahedral scribd.comnih.gov
Nickel(II) Aminopyridine ligands Square-pyramidal, Square-planar buffalostate.edu

In addition to forming coordination complexes with metal ions, triaminophenols can also form salts and diacid complexes. These are compounds formed by the reaction of the triaminophenol with acids. For instance, 2,4,5-triaminophenol can react with acids like hydrochloric acid (HCl) to form salts such as 2,4,5-triaminophenol·3HCl·xH₂O. google.com These salt and diacid complexes are of interest as they can serve as monomers for the synthesis of high-performance polymers. google.com The formation of these complexes can be a method to purify the triaminophenol. google.com

Structural Analysis of Coordination Compounds through Advanced Techniques

The precise three-dimensional arrangement of atoms in metal complexes of triaminophenol derivatives is crucial for understanding their properties. Several advanced techniques are employed for their structural elucidation.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. sysrevpharm.org Changes in the vibrational frequencies of the N-H and O-H stretching bands upon complexation provide evidence of coordination. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are related to its geometry and the nature of the metal-ligand bonding. mdpi.com The d-d transitions in transition metal complexes are often observed in the visible region of the spectrum and are characteristic of the coordination environment. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. researchgate.netd-nb.info Changes in the chemical shifts of the ligand's protons and carbons upon complexation can indicate the coordination sites. d-nb.info

Elemental Analysis and Molar Conductance: Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming the metal-to-ligand ratio. bhu.ac.inresearchgate.net Molar conductance measurements help to determine whether the complex is an electrolyte or a non-electrolyte in a particular solvent, providing insight into whether anions are coordinated to the metal or exist as counter-ions. researchgate.net

Electronic and Magnetic Properties of Metal-Triaminophenol Complexes

The electronic and magnetic properties of metal-triaminophenol complexes are a direct consequence of the interaction between the metal ion's d-orbitals and the ligand's orbitals.

Electronic Properties: The electronic spectra of these complexes are characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. nih.gov The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the ligand field strength. mdpi.com For instance, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to understand the electronic structure and interpret the experimental UV-visible spectra. nih.govmdpi.com

Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. ufl.edu Magnetic susceptibility measurements at various temperatures can distinguish between high-spin and low-spin complexes and can reveal the presence of magnetic exchange interactions in polynuclear complexes. nih.gov For example, a cobalt(II) complex with an aminophenol derivative might be high-spin with three unpaired electrons, leading to paramagnetic behavior. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, providing information about the g-values and hyperfine coupling constants, which are characteristic of the electronic environment of the unpaired electron(s). buffalostate.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,4,5-Triaminophenol
2,4,5-triaminophenol·3HCl·xH₂O
Cobalt
Nickel
Copper
Silver

Electrochemical Research Applications of 2,3,4 Triaminophenol and Its Derivatives

Voltammetric Studies of Redox Behavior

Voltammetry is a category of electroanalytical methods used to study an analyte by measuring the current as the potential is varied.

Cyclic Voltammetry for Electrochemical Oxidation and Polymerization Processes

Cyclic Voltammetry (CV) is a potent electrochemical technique for investigating the redox properties of species in solution. researchgate.net It involves scanning the potential of an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes. For compounds like aminophenols, CV can reveal information about the formation of intermediate products, such as semiquinoneimines, and the kinetics of electron transfer. tsijournals.com

The electrochemical oxidation of aminophenols is complex, as they possess both amino (-NH2) and hydroxyl (-OH) groups that can be oxidized. tsijournals.comustc.edu.cn Studies on 4-aminophenol (B1666318) (p-aminophenol) show that its oxidation can lead to the formation of films on the electrode surface through electropolymerization. mdpi.com This process is often concentration-dependent and can be influenced by the pH of the solution. mdpi.com The oxidation of p-aminophenol is reported to produce quinonimine as the final product. ustc.edu.cn

Potentiodynamic Polarization Studies for Surface Interactions

Potentiodynamic polarization is an electrochemical technique used to understand the corrosion behavior of a metal in a specific environment. By varying the potential and measuring the current, a polarization curve is generated, from which parameters like corrosion potential (Ecorr) and corrosion current (Icorr) can be determined. This method is crucial for evaluating the effectiveness of corrosion inhibitors. prezi.comrsc.org

These studies often reveal the mechanism of inhibition, indicating whether a compound acts as an anodic, cathodic, or mixed-type inhibitor. prezi.com For instance, some aminophenol derivatives have been shown to function as mixed-type inhibitors for carbon steel in acidic solutions, reducing both the anodic metal dissolution and the cathodic hydrogen evolution reactions. prezi.comekb.egresearchgate.net The effectiveness of these inhibitors typically increases with their concentration. prezi.comresearchgate.net

Despite the common use of this technique for evaluating related compounds, specific potentiodynamic polarization studies focused on the interaction of 2,3,4-Triaminophenol with metallic surfaces could not be found in the searched scientific literature.

Electrochemical Sensing Applications

Electrochemical sensors are devices that convert a chemical interaction into a measurable electrical signal. They are valued for their sensitivity, specificity, and low cost.

Development of Chemo-sensors for Metal Ions and Analytes

Electrochemical sensors are frequently developed for the detection of a wide range of analytes, from metal ions to organic molecules. Modified electrodes are often used to enhance sensitivity and selectivity. For example, a carbon paste electrode modified with natural phosphate (B84403) has been used for the voltammetric sensing of 4-aminophenol. tsijournals.com Similarly, flexible laser-induced graphene electrodes modified with multi-walled carbon nanotubes and polyaniline have been developed for monitoring 4-aminophenol. nih.gov

The principle often involves the electrocatalytic oxidation or reduction of the target analyte at the surface of the modified electrode. The resulting current is proportional to the analyte's concentration, allowing for quantitative analysis. nih.gov While there is extensive research on chemo-sensors for various analytes, including the use of cuprous oxide-triaminophenol (the specific isomer is not stated) as a quencher in an electrochemiluminescence immunosensor, no studies detailing the development of a chemo-sensor based specifically on this compound for the detection of metal ions or other analytes were identified. researchgate.netresearchgate.net

Corrosion Inhibition Studies Employing Triaminophenol Derivatives

The use of organic compounds as corrosion inhibitors is a key strategy for protecting metals from degradation, particularly in acidic environments. kajay-remedies.com Aminophenol and its derivatives are known to be effective corrosion inhibitors for metals like steel. prezi.comkajay-remedies.com They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. kajay-remedies.com

Adsorption Isotherms on Metallic Surfaces

The mechanism of corrosion inhibition is closely linked to the adsorption of the inhibitor molecules on the metal surface. Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the degree of surface coverage on the metal at a constant temperature.

Commonly used isotherms in corrosion studies include Langmuir, Temkin, and Frumkin. The model that best fits the experimental data provides insight into the nature of the adsorption process (e.g., physical adsorption, chemisorption) and the interactions between the adsorbed molecules. For example, the adsorption of some azo dye aminophenol derivatives on a C-steel surface has been studied, demonstrating their inhibitive properties. ekb.egresearchgate.net

However, specific research detailing the adsorption isotherms of this compound or its derivatives on metallic surfaces for the purpose of corrosion inhibition is not available in the reviewed literature.

Based on a thorough review of available scientific literature, there is no specific research data or detailed findings concerning the use of Electrochemical Impedance Spectroscopy (EIS) for the surface layer analysis of the compound This compound or its derivatives.

Searches for experimental data, including Nyquist plots, equivalent circuit models, and detailed research findings specifically for the electropolymerization and surface characterization of this compound using EIS, did not yield any relevant results. The existing body of research on aminophenols in the context of electrochemical analysis predominantly focuses on other isomers, such as o-aminophenol, m-aminophenol, and p-aminophenol, as well as other conducting polymers like polyaniline and polythiophenes.

Due to the lack of specific information on this compound, it is not possible to generate a scientifically accurate article for the requested subsection that would meet the specified requirements for detailed research findings and data tables.

Catalysis Research Involving 2,3,4 Triaminophenol

Application in Heterogeneous Catalysis for Organic Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and recyclability. baranlab.org 2,3,4-Triaminophenol serves as a versatile building block for the synthesis of novel heterogeneous catalysts, particularly through its incorporation into the structure of metal-organic frameworks (MOFs) and other porous materials. researchgate.netd-nb.info

MOFs are crystalline compounds formed from metal ions or clusters linked by organic ligands. d-nb.info The multi-dentate nature of this compound allows it to act as an effective organic linker, creating porous structures with high surface areas and tunable functionalities. d-nb.infochemmethod.com These properties are highly desirable for heterogeneous catalysis, providing numerous active sites for chemical reactions. scispace.com The synthesis of these MOFs often involves solvothermal or microwave-assisted methods. d-nb.info

While the direct use of this compound in creating MOFs for catalysis is an emerging area, the principles of MOF catalysis suggest significant potential. For instance, MOFs have been successfully employed as heterogeneous catalysts in a variety of organic transformations, including Friedel-Crafts reactions, condensation reactions, oxidations, and coupling reactions. d-nb.info The incorporation of this compound into MOF structures could introduce unique electronic and steric properties, potentially enhancing catalytic activity and selectivity for specific organic transformations.

Furthermore, the amino and hydroxyl groups of this compound can be functionalized post-synthesis to tailor the catalytic properties of the resulting material. This adaptability allows for the creation of catalysts for a wide range of reactions, including C-N coupling and other pharmaceutically relevant transformations. mdpi.com The development of such catalysts is an active area of research, with a focus on creating robust and reusable systems for sustainable chemical synthesis. mdpi.com

Photocatalytic Activity of Triaminophenol-Derived Systems in Chemical Reactions

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. researchgate.net Materials derived from triaminophenol have shown promise in this field. The incorporation of this compound into larger molecular structures or nanomaterials can create systems with tailored light-absorbing and electron-transfer properties, which are essential for efficient photocatalysis. nih.gov

One area of investigation is the use of triaminophenol-derived systems in the degradation of organic pollutants. mdpi.com For example, the reductive conversion of trinitrophenol to triaminophenol has been achieved using purine-functionalized ferrocene (B1249389) derivatives as redox catalysts, a process that can be supported by their photocatalytic activity. nih.govresearchgate.net This highlights the potential of using such systems for environmental remediation.

The general mechanism of heterogeneous photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon light absorption. mdpi.com These charge carriers can then participate in redox reactions on the catalyst surface. nih.gov The design of photocatalytic systems often focuses on enhancing charge separation and extending the light absorption range of the material. oaepublish.com Triaminophenol derivatives can contribute to this by acting as photosensitizers or by modifying the electronic band structure of the semiconductor.

Research in this area is exploring the development of novel photocatalysts for various applications, including water splitting, CO2 reduction, and the synthesis of valuable chemicals. oaepublish.comrsc.org The ability to functionalize this compound and incorporate it into different material architectures, such as covalent organic frameworks (COFs), opens up possibilities for creating highly efficient and selective photocatalytic systems. nih.gov

Function as Redox Catalysts in Reduction Reactions

The electron-rich nature of this compound and its derivatives makes them suitable for use as redox catalysts, particularly in reduction reactions. These catalysts facilitate the transfer of electrons to a substrate, thereby reducing it.

A significant application in this area is the catalytic reduction of nitroaromatic compounds to their corresponding amines. This is a crucial transformation in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. For instance, the reduction of 2,4,6-trinitrophenol (TNP) to 2,4,6-triaminophenol (B14753790) (TAP) is a well-studied model reaction. researchgate.netresearchgate.netnih.gov Various nanocatalysts, such as silver nanoparticles supported on activated carbon, have been shown to effectively catalyze this reduction in the presence of a reducing agent like sodium borohydride (B1222165). researchgate.netnih.gov

In a specific study, purine-functionalized ferrocene derivatives demonstrated high catalytic performance in the reductive conversion of trinitrophenol to triaminophenol, achieving up to 92% conversion. nih.govresearchgate.net The efficiency of these catalysts is attributed to their electronic properties, which facilitate the redox process. nih.govacs.org The mechanism often involves the adsorption of the nitroaromatic compound onto the catalyst surface, followed by electron transfer from the catalyst, which has been activated by the reducing agent.

The development of efficient and reusable redox catalysts is a key goal in green chemistry. The use of this compound derivatives in designing such catalysts is a promising approach. Future research will likely focus on enhancing the stability and recyclability of these catalysts for practical applications.

Table 1: Research Findings on Catalytic Applications
Catalytic SystemApplicationKey Findings
Purine-functionalized ferrocene derivativesReductive conversion of trinitrophenol to triaminophenolAchieved up to 92% conversion, demonstrating high catalytic performance. nih.govresearchgate.net
Silver nanoparticles on activated carbonReduction of 2,4,6-trinitrophenolEffectively catalyzed the reduction to 2,4,6-triaminophenol. researchgate.net
Covalent Organic Frameworks (COFs)General PhotocatalysisPotential for creating highly efficient and selective photocatalytic systems. nih.gov
Metal-Organic Frameworks (MOFs)Heterogeneous CatalysisUsed in Friedel-Crafts reactions, condensations, oxidations, and coupling reactions. d-nb.info

Rational Design Principles for Novel Triaminophenol-Based Catalytic Systems

The rational design of catalysts involves a deep understanding of the relationship between the catalyst's structure and its activity. catalysis.blogrsc.org For this compound-based systems, this means considering how the arrangement of its functional groups and its incorporation into larger structures influence catalytic performance.

Key design principles include:

Active Site Engineering: The amino and hydroxyl groups of this compound can act as or be modified to create specific active sites. The geometry and electronic properties of these sites are critical for reactant binding and transformation. catalysis.blog The strategic placement of these groups can influence the selectivity of the catalyst.

Support and Scaffolding: Incorporating this compound into robust supports like MOFs or COFs can enhance catalyst stability and reusability. d-nb.infonih.gov The porosity and surface area of the support material are also crucial factors that affect the accessibility of active sites. catalysis.blog

Electronic Property Tuning: The electron-donating nature of the amino and hydroxyl groups influences the electronic structure of the catalytic system. This can be further tuned by introducing other functional groups or by coordinating with different metal centers. catalysis.blognih.gov This modulation of electronic properties is key to designing efficient redox and photocatalysts. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict how structural changes will affect catalytic activity. catalysis.blogfrontiersin.org These tools allow for the in-silico screening of potential catalyst designs before they are synthesized in the lab, accelerating the discovery of new and improved catalytic systems.

By applying these principles, researchers can systematically design and optimize novel catalysts based on this compound for a wide range of chemical transformations, contributing to the development of more sustainable and efficient chemical processes. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.